molecular formula C16H24N2OS B4284154 N-(4-ethylcyclohexyl)-N'-[3-(methylthio)phenyl]urea

N-(4-ethylcyclohexyl)-N'-[3-(methylthio)phenyl]urea

Cat. No. B4284154
M. Wt: 292.4 g/mol
InChI Key: FYZPMSVEILCTFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylcyclohexyl)-N'-[3-(methylthio)phenyl]urea, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a metabolic regulator that plays a critical role in maintaining cellular energy homeostasis. A-769662 has been shown to have potential therapeutic applications in treating metabolic disorders such as diabetes, obesity, and cancer.

Mechanism of Action

N-(4-ethylcyclohexyl)-N'-[3-(methylthio)phenyl]urea activates AMPK by binding to the γ subunit of the enzyme. This leads to conformational changes in the enzyme that increase its activity. AMPK activation results in the inhibition of anabolic pathways and the stimulation of catabolic pathways, leading to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
Biochemical and Physiological Effects:
N-(4-ethylcyclohexyl)-N'-[3-(methylthio)phenyl]urea has been shown to have several biochemical and physiological effects in animal models. It increases glucose uptake and insulin sensitivity in skeletal muscle and adipose tissue. N-(4-ethylcyclohexyl)-N'-[3-(methylthio)phenyl]urea also increases fatty acid oxidation and mitochondrial biogenesis in skeletal muscle. Furthermore, N-(4-ethylcyclohexyl)-N'-[3-(methylthio)phenyl]urea has been shown to have anti-tumor effects in various cancer cell lines and neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(4-ethylcyclohexyl)-N'-[3-(methylthio)phenyl]urea has several advantages as a tool compound for studying AMPK activation. It is a potent and selective activator of AMPK, with no significant off-target effects. N-(4-ethylcyclohexyl)-N'-[3-(methylthio)phenyl]urea is also cell-permeable, allowing for easy administration to cells and animals. However, N-(4-ethylcyclohexyl)-N'-[3-(methylthio)phenyl]urea has some limitations as a tool compound. It has poor solubility in aqueous solutions, which can limit its use in certain experimental settings. Additionally, its effects on AMPK activation can be influenced by the metabolic state of the cells or animals being studied.

Future Directions

There are several potential future directions for research on N-(4-ethylcyclohexyl)-N'-[3-(methylthio)phenyl]urea. One area of interest is its potential therapeutic applications in treating metabolic disorders such as diabetes and obesity. Another area of interest is its anti-tumor effects and its potential use in cancer therapy. Additionally, further research is needed to understand the mechanisms underlying N-(4-ethylcyclohexyl)-N'-[3-(methylthio)phenyl]urea's neuroprotective effects and its potential use in treating neurodegenerative diseases. Finally, there is a need for the development of more potent and selective AMPK activators that can overcome some of the limitations of N-(4-ethylcyclohexyl)-N'-[3-(methylthio)phenyl]urea.

Scientific Research Applications

N-(4-ethylcyclohexyl)-N'-[3-(methylthio)phenyl]urea has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle and adipose tissue. N-(4-ethylcyclohexyl)-N'-[3-(methylthio)phenyl]urea also has anti-tumor effects in various cancer cell lines. Furthermore, N-(4-ethylcyclohexyl)-N'-[3-(methylthio)phenyl]urea has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

properties

IUPAC Name

1-(4-ethylcyclohexyl)-3-(3-methylsulfanylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2OS/c1-3-12-7-9-13(10-8-12)17-16(19)18-14-5-4-6-15(11-14)20-2/h4-6,11-13H,3,7-10H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZPMSVEILCTFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)NC(=O)NC2=CC(=CC=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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